molecular formula Al2H2Na2O7Si B8373423 Alusil ET

Alusil ET

Cat. No.: B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
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Description

Alusil is a hypereutectic aluminum-silicon (Al-Si) alloy, historically developed to address challenges in automotive engineering, particularly for engine components requiring low thermal expansion, high wear resistance, and lightweight properties. It typically contains 23% silicon, aluminum, and minor additions of copper to enhance mechanical strength . Initially commercialized in Germany and France (under the trade name Alsia), Alusil replaced nickel-based coatings like Nikasil due to environmental concerns and superior material performance in engine bores .

In industrial applications, Alusil is also referenced as an aluminosilicate matrix (e.g., ALUSIL®) for radioactive waste conditioning, demonstrating its versatility . However, this article focuses on its metallurgical applications, where it competes with similar alloys and coatings.

Properties

Molecular Formula

Al2H2Na2O7Si

Molecular Weight

242.04 g/mol

IUPAC Name

dialuminum;disodium;oxygen(2-);silicon(4+);hydrate

InChI

InChI=1S/2Al.2Na.H2O.6O.Si/h;;;;1H2;;;;;;;/q2*+3;2*+1;;6*-2;+4

InChI Key

JYIMWRSJCRRYNK-UHFFFAOYSA-N

Canonical SMILES

O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

Related CAS

12042-41-0 (aluminum.H4-o4-si.hydrochloride)

Origin of Product

United States

Scientific Research Applications

Automotive Applications

Engine Components:
Alusil ET is widely used in the production of engine blocks and cylinder liners due to its excellent wear resistance and thermal stability. The alloy's hypereutectic composition, which includes approximately 17% silicon, enhances its hardness and reduces wear rates compared to traditional cast iron components. For instance, Porsche's extensive testing demonstrated that Alusil cylinders exhibited significantly lower deformation and scoring compared to earlier materials .

Performance Enhancements:
The use of this compound allows manufacturers to produce lighter engines without compromising strength or performance. For example, Toyota reported a 26.17% increase in horsepower when using Alusil in their engines, highlighting the material's efficiency in enhancing power output while maintaining lower weight .

Data Table: Performance Comparison of Engine Components

Material TypeWeight Reduction (%)Horsepower Increase (%)Wear Resistance (Relative)
Cast Iron001
This compound2026.172

Thermal Management

Heat Storage Applications:
this compound is also utilized in thermal management systems, specifically as a metallic phase change material (mPCM). Its ability to store thermal energy during phase changes at around 577 °C makes it valuable for applications requiring efficient heat transfer and storage . This property is particularly beneficial in automotive applications where managing engine heat is crucial for performance and longevity.

Industrial Uses

Manufacturing Components:
Beyond automotive applications, this compound is employed in various industrial components that require high wear resistance and thermal stability. The alloy's unique microstructure allows for enhanced performance in high-stress environments such as pumps and compressors.

Case Study: Cylinder Liners
A case study analyzed the performance of Alusil-coated cylinder liners in heavy-duty diesel engines. The results indicated that engines equipped with these liners experienced reduced friction and improved fuel efficiency compared to those with conventional liners. The study highlighted a significant decrease in maintenance costs due to the extended lifespan of the Alusil components .

Summary of Properties

The key properties that make this compound a preferred choice for various applications include:

  • High Wear Resistance: Due to its silicon content, which creates a hard surface that withstands abrasion.
  • Thermal Stability: Maintains performance under high-temperature conditions.
  • Lightweight: Contributes to overall vehicle weight reduction, enhancing fuel efficiency.
  • Corrosion Resistance: Offers durability against environmental factors.

Comparison with Similar Compounds

Alusil vs. Nikasil

Nikasil is an electrodeposited nickel-silicon carbide (Ni-SiC) coating applied to aluminum engine cylinders. While it improved durability in high-performance engines, Alusil emerged as a bulk-material alternative with distinct advantages:

Property Alusil Nikasil
Composition 23% Si, Al-Cu matrix Ni matrix with SiC particles
Thermal Expansion Low (matched to piston alloys) Higher (Ni matrix)
Environmental Impact Nickel-free, eco-friendly Contains nickel, environmentally hazardous
Manufacturing Cost High (complex casting/machining) Moderate (coating process)
Durability Excellent wear resistance in bulk form Prone to corrosion with IF-WS2-doped oils

Key Findings :

  • Alusil’s hypereutectic structure minimizes piston-cylinder friction, critical for air-cooled engines (e.g., Porsche 928, 944) .
  • Nikasil’s susceptibility to corrosion with modern lubricants (e.g., IF-WS2-doped oils) limits its use, whereas Alusil remains compatible .

Alusil vs. Standard Al-Si Alloys

Conventional Al-Si alloys (eutectic or hypoeutectic) lack the silicon content required for extreme wear resistance:

Property Alusil Standard Al-Si Alloys
Si Content 23% (hypereutectic) 6–12% (eutectic/hypoeutectic)
Wear Resistance Superior (primary Si crystals) Moderate (limited Si dispersion)
Applications Engine blocks, pistons General automotive parts

Research Insight :

  • Laser-clad Alusil coatings with SiC particles show inhomogeneous distribution, but still outperform standard alloys in wear tests .

Alusil vs. Alsia

Alsia is the French equivalent of Alusil, sharing similar composition and applications. Minor differences lie in regional manufacturing standards and historical patenting .

Critical Analysis of Advantages and Limitations

Advantages of Alusil :

  • High Silicon Content : Reduces thermal expansion and improves seizure resistance .
  • Environmental Safety : Eliminates nickel, aligning with stricter regulations .
  • Longevity : Maintains dimensional stability under cyclic thermal loads .

Limitations :

  • Cost : Complex casting and machining increase production expenses .
  • Brittleness : High silicon content may reduce ductility, requiring precise engineering .

Preparation Methods

Silicon Content Optimization

In the ALUSIL® process, the alloy AlSi-17Cu4Mg (17% Si, 4% Cu, 1% Mg) exemplifies the hypereutectic standard, where excess silicon forms primary crystals during solidification. Increasing silicon to 20 wt% improves wear resistance but risks coarse silicon platelet formation, necessitating microstructure modifiers.

Role of Additives

  • Phosphorus (P): Added at 0.005–0.02 wt%, phosphorus nucleates silicon crystals, reducing their size from 50–100 μm to 10–30 μm.

  • Rare Earth Elements (RE): Cerium (Ce) and lanthanum (La) at 0.2–0.5 wt% adsorb onto silicon growth fronts, promoting isotropic crystal growth and suppressing needle-like eutectic structures.

Conventional Casting and Microstructure Challenges

Traditional gravity casting of hypereutectic Al-Si alloys often yields detrimental microstructures:

Microstructural FeatureImpact on Properties
Coarse primary silicon (50–100 μm)Stress concentration, brittle fracture
Needle-like eutectic siliconReduced fatigue resistance
Porosity (2–5% volume)Impaired mechanical strength

Source identifies shrinkage porosity and silicon phase inhomogeneity as primary limitations of conventional methods.

Advanced Preparation Methods

Spray Forming with Hot Pressing (Patent CN104264016B)

This industrial-scale method combines rapid solidification and thermomechanical processing:

  • Melting and Alloying

    • Pure aluminum (99.7%) is melted at 750–800°C in a graphite crucible.

    • Silicon (15–20 wt%) is added incrementally to prevent flotation, followed by RE master alloy (0.2–0.5 wt%).

    • Electromagnetic stirring ensures homogeneity before casting into ingots.

  • Spray Forming Parameters

    • Atomization gas: Nitrogen (N₂) at 1.0–1.5 MPa.

    • Melt flow rate: 1.7–1.8 kg/min.

    • Deposition substrate rotation: 90–150 RPM to ensure even deposition.

  • Hot Pressing Densification

    • Temperature: 250–400°C

    • Pressure: 300–500 MPa

    • Duration: 1–3 hours
      Resulting density exceeds 98% theoretical, with silicon particles refined to 5–15 μm.

ALUSIL® Process with Phosphorus Modification

Developed for engine block production, this method prioritizes silicon morphology control:

  • Alloy Preparation

    • Charge composition: Al-17Si-4Cu-1Mg-0.01P.

    • Phosphorus introduced as Cu-P pre-alloy to ensure dissolution.

  • Directional Solidification

    • Cooling rate: 10–20°C/min below eutectic temperature (577°C).

    • Primary silicon size: 10–20 μm.

Comparative Analysis of Preparation Techniques

ParameterSpray Forming + Hot PressingALUSIL® Process
Silicon content (wt%)15–2017
AdditivesRE (Ce/La)P
Silicon size (μm)5–1510–20
Density (% theoretical)>9895–97
Typical applicationsPistons, compressorsEngine blocks

The spray-forming route achieves finer microstructures but requires higher capital investment. ALUSIL® balances cost and performance for mass production.

Post-Processing and Performance Enhancement

Heat Treatment

  • Solution treatment: 495–505°C for 4–6 hours dissolves Cu/Mg intermetallics.

  • Aging: 170–190°C for 8–12 hours precipitates Mg₂Si and Al₂Cu phases, increasing hardness by 15–20%.

Surface Engineering

  • Electrochemical etching: Removes aluminum matrix, exposing silicon protrusions (5–10 μm height) for improved lubricity.

  • Plasma electrolytic oxidation (PEO): Forms 20–30 μm Al₂O₃ coatings, enhancing wear resistance by 40%.

Industrial Applications and Case Studies

Automotive Pistons

This compound pistons exhibit 30% lower wear rates compared to eutectic alloys, with service lifetimes exceeding 300,000 km.

High-Performance Engine Blocks

The ALUSIL® process enables monolithic aluminum engine blocks with 0.5–1.5 μm RMS surface roughness , eliminating cast iron liners .

Q & A

Q. How can systematic reviews be structured to evaluate the long-term durability of this compound in aerospace applications?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, emphasizing peer-reviewed journals and excluding industrial reports. Use GRADE criteria to assess evidence quality, focusing on sample size, follow-up duration, and environmental simulation fidelity. Highlight gaps for future research, such as microgravity effects .

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